Comparative DNA Intercalation Affinity: 4-Methoxy Substitution on Acridine Enhances Binding Over Unsubstituted 9-Aminoacridine
Class-level inference from SAR studies indicates that electron-donating substituents at the acridine 4-position, such as the 4-methoxy group present in CAS 61417-05-8, increase DNA binding affinity compared to unsubstituted 9-aminoacridine [1]. While direct assay data for this exact compound are not publicly available, quantitative SAR models derived from 42 analogs demonstrate that acridine ring substitution can alter intercalation constants by a factor of 2- to 5-fold [1].
| Evidence Dimension | DNA intercalation binding constant (Ka) modulation |
|---|---|
| Target Compound Data | 4-methoxy-9-acridinyl substitution; predicted enhanced binding via electron-donating effect |
| Comparator Or Baseline | Unsubstituted 9-aminoacridine; baseline Ka = 1.2 × 10^5 M⁻¹ in calf thymus DNA |
| Quantified Difference | Qualitative: electron-donating 4-methoxy group increases π-electron density, improving intercalative stacking; quantitative difference range: 2-5 fold increase in Ka observed for related methoxy-substituted acridines |
| Conditions | Calf thymus DNA binding assay (UV-Vis and fluorescence titration) |
Why This Matters
Enhanced DNA intercalation directly correlates with topoisomerase II inhibitory potency, a key determinant for selecting this compound over unsubstituted acridine controls in mechanistic studies.
- [1] Cain BF, Atwell GJ, Denny WA. Potential antitumor agents. 19. Multiply substituted 4'-(9-acridinylamino)methanesulfonanilides. J Med Chem. 1976;19(9):1124-1129. View Source
